REACTION_CXSMILES
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[C:1]([C:3]1[CH:4]=[CH:5][C:6]([CH3:10])=[C:7]([CH:9]=1)[NH2:8])#[N:2].[Cl:11][CH2:12][C:13](Cl)=[O:14]>>[Cl:11][CH2:12][C:13]([NH:8][C:7]1[CH:9]=[C:3]([C:1]#[N:2])[CH:4]=[CH:5][C:6]=1[CH3:10])=[O:14]
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Name
|
|
Quantity
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1.6 g
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Type
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reactant
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Smiles
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C(#N)C=1C=CC(=C(N)C1)C
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Name
|
|
Quantity
|
1.1 mL
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Type
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reactant
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Smiles
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ClCC(=O)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
|
ClCC(=O)NC1=C(C=CC(=C1)C#N)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |